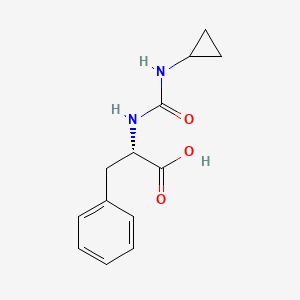
(S)-2-(3-cyclopropylureido)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3-cyclopropylureido)-3-phenylpropanoic acid, also known as CPPA, is a compound that has been extensively studied for its potential therapeutic applications. CPPA is a selective antagonist of the glycine receptor, which is an important target for the treatment of various neurological disorders. In
Wissenschaftliche Forschungsanwendungen
Solid Phase Synthesis and Peptide Chemistry
A key application of related phenylpropanoic acid derivatives is in peptide chemistry. The cycloaddition of azides to alkynes, including phenylpropanoic acid derivatives, has been pivotal in creating triazoles in peptide backbones or side chains. This approach is particularly significant for solid-phase peptide synthesis, demonstrating the utility of phenylpropanoic acid derivatives in synthesizing complex peptide structures (Tornøe, Christensen, & Meldal, 2002).
Microbial Production of Phenylpropanoic Acids
The microbial biosynthesis of phenylpropanoic acids, like those related to (S)-2-(3-cyclopropylureido)-3-phenylpropanoic acid, highlights their potential in biotechnology. By engineering Escherichia coli to contain artificial biosynthetic pathways, researchers have produced phenylpropanoic acids from simple carbon sources. This method has implications for pharmaceutical applications and as food ingredients, given the compounds' diverse applications (Kang et al., 2012).
Cross-Coupling in Organic Synthesis
Phenylpropanoic acid derivatives are used in cross-coupling reactions to modify organic molecules. An example is the meta-C–H arylation and methylation of 3-phenylpropanoic acid, using a U-shaped template for precision. This method is crucial for modifying organic compounds, impacting areas like drug synthesis (Wan, Dastbaravardeh, Li, & Yu, 2013).
Chemo-enzymatic Synthesis
(S)-3-Hydroxy-3-phenylpropanoic acid, a compound structurally related to this compound, has been synthesized using a chemo-enzymatic route. This process, employing Porcine pancreas lipase as a biocatalyst, underlines the relevance of phenylpropanoic acid derivatives in producing optically pure compounds for pharmaceuticals (Zhao, Ma, Fu, & Zhang, 2014).
Catalysis in Organic Chemistry
Phenylpropanoic acid derivatives have been utilized in catalysis for enantioselective reduction. This includes complexes derived from D/L-phenylalanine-based aroylthiourea ligands that have shown high efficiency and selectivity in producing chiral alcohols, underpinning their significance in asymmetric synthesis (Sheeba et al., 2016).
Eigenschaften
IUPAC Name |
(2S)-2-(cyclopropylcarbamoylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)11(8-9-4-2-1-3-5-9)15-13(18)14-10-6-7-10/h1-5,10-11H,6-8H2,(H,16,17)(H2,14,15,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWXQZUTFMHCSL-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



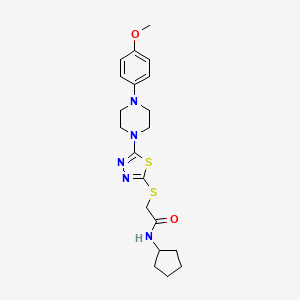
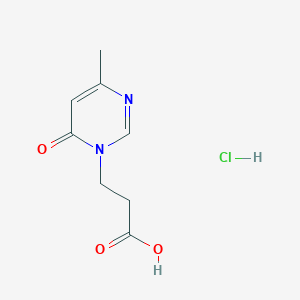

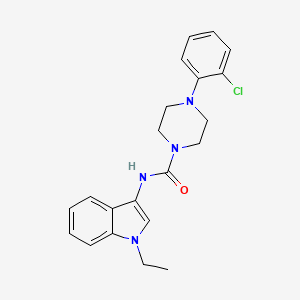
![Methyl 4-((9-isopropyl-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2823914.png)
![8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2823915.png)

![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)

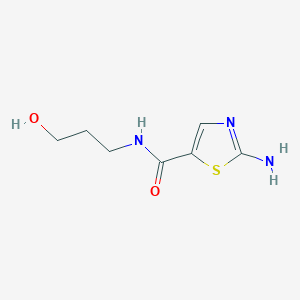
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide](/img/structure/B2823926.png)
